molecular formula C28H38O12 B12100139 2-[[6-[4-[2-(3,5-Dimethoxyphenyl)ethyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol

2-[[6-[4-[2-(3,5-Dimethoxyphenyl)ethyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol

Cat. No.: B12100139
M. Wt: 566.6 g/mol
InChI Key: BOPMSPOSCUCJIJ-UHFFFAOYSA-N
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Description

The compound 2-[[6-[4-[2-(3,5-Dimethoxyphenyl)ethyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol is a complex organic molecule characterized by multiple hydroxyl groups and methoxy-substituted aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[6-[4-[2-(3,5-Dimethoxyphenyl)ethyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol typically involves multi-step organic synthesis The process begins with the preparation of the core structure, which involves the formation of the oxane ring system

    Formation of the Oxane Ring: The oxane ring can be synthesized via cyclization reactions involving dihydroxy compounds under acidic or basic conditions.

    Etherification: The phenoxy and methoxy groups are introduced using Williamson ether synthesis, where phenol derivatives react with alkyl halides in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient mixing and heat transfer, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.

    Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups or reduce aromatic rings to cyclohexane derivatives.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, introducing various substituents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclohexane derivatives or hydroxylated products.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s structure allows it to interact with various biomolecules, making it useful in studying enzyme-substrate interactions and receptor binding.

Medicine

The compound has potential medicinal applications due to its structural similarity to natural products with biological activity. It can be used in drug discovery and development, particularly in designing inhibitors or activators of specific enzymes.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and resins, due to its multiple reactive sites.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with proteins, affecting their structure and function. The aromatic rings can participate in π-π interactions with other aromatic systems, influencing molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydroxy-6-methyloxane: Similar oxane ring structure but lacks the phenoxy and methoxy groups.

    3,5-Dimethoxyphenethylamine: Contains the dimethoxyphenyl group but lacks the oxane ring and additional hydroxyl groups.

    Phenoxyethanol: Contains the phenoxy group but lacks the oxane ring and multiple hydroxyl groups.

Uniqueness

The uniqueness of 2-[[6-[4-[2-(3,5-Dimethoxyphenyl)ethyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol lies in its combination of multiple functional groups, which provides a diverse range of chemical reactivity and potential applications. The presence of both aromatic and aliphatic components, along with multiple hydroxyl and methoxy groups, makes it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C28H38O12

Molecular Weight

566.6 g/mol

IUPAC Name

2-[[6-[4-[2-(3,5-dimethoxyphenyl)ethyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C28H38O12/c1-14-21(29)23(31)25(33)27(38-14)37-13-20-22(30)24(32)26(34)28(40-20)39-17-8-6-15(7-9-17)4-5-16-10-18(35-2)12-19(11-16)36-3/h6-12,14,20-34H,4-5,13H2,1-3H3

InChI Key

BOPMSPOSCUCJIJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)CCC4=CC(=CC(=C4)OC)OC)O)O)O)O)O)O

Origin of Product

United States

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